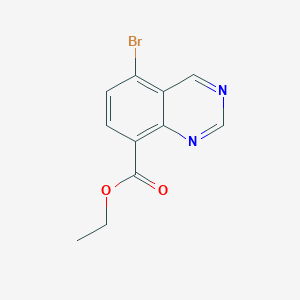

Ethyl 5-bromoquinazoline-8-carboxylate

Description

Historical Context and Evolution of Quinazoline (B50416) Synthesis

The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang through the decarboxylation of its 2-carboxy derivative. wikipedia.orgmdpi.com A more satisfactory synthesis was later developed by Siegmund Gabriel in 1903. wikipedia.orgnih.gov

Early synthetic methods, such as the Niementowski synthesis, which involves the treatment of anthranilic acid with an amide, laid the groundwork for accessing 4-oxo-3,4-dihydroquinazolines. mdpi.comresearchgate.net Over the decades, synthetic methodologies have evolved significantly. Modern approaches focus on efficiency, atom economy, and the ability to generate diverse libraries of quinazoline derivatives. nih.gov

Key developments in the evolution of quinazoline synthesis include:

Transition Metal-Catalyzed Reactions: The use of catalysts, particularly palladium and copper, has enabled more efficient C-N and C-C bond formations, which are crucial for constructing the quinazoline core. nih.govnih.gov These methods often offer milder reaction conditions and broader substrate scope.

Multi-Component Reactions (MCRs): One-pot methodologies that combine three or more reactants have become popular for their high efficiency and atom economy in synthesizing highly substituted quinazolines. nih.gov

Microwave-Promoted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in many quinazoline syntheses, often under solvent-free conditions. nih.gov

Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly synthetic routes, utilizing greener solvents, catalyst-free conditions, or reusable catalysts. nih.govresearchgate.net

These advancements have made the quinazoline scaffold more accessible to medicinal chemists for the exploration of its vast pharmacological potential. nih.gov

Significance of Nitrogen Heterocycles in Advanced Chemical Synthesis

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry. mdpi.comrsc.org They constitute the structural core of a vast number of natural products, including alkaloids, vitamins, and hormones, as well as a majority of synthetic pharmaceuticals. mdpi.comrsc.org An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their immense importance in drug design. mdpi.commsesupplies.com

The significance of nitrogen heterocycles stems from several key properties:

Biological Activity: Their structures often mimic endogenous metabolites and can interact with biological targets like enzymes and receptors with high specificity. openmedicinalchemistryjournal.com The nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong binding to biological macromolecules. mdpi.comnih.gov

Structural Diversity: The presence of nitrogen atoms in a cyclic system creates a unique electronic and steric environment, allowing for a wide range of chemical modifications and functionalizations. This versatility is crucial for optimizing the pharmacological properties of a lead compound. openmedicinalchemistryjournal.com

Physicochemical Properties: The inclusion of nitrogen heterocycles can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. nih.gov

Applications Beyond Medicine: Nitrogen heterocycles are also vital in other areas of advanced chemical synthesis. They are used as building blocks for functional materials like polymers and dyes, as ligands in catalysis, and as essential components in agrochemicals. numberanalytics.com

The ability of nitrogen heterocycles to engage in a wide array of chemical transformations makes them indispensable tools for synthetic chemists in creating complex and functional molecules. numberanalytics.com

Overview of the Quinazoline Nucleus as a Privileged Scaffold in Research

The quinazoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a rich source for the discovery of new therapeutic agents. nih.gov The quinazoline core is found in over 200 naturally occurring alkaloids and is a key component of numerous synthetic drugs. wikipedia.orgmdpi.com

The therapeutic importance of the quinazoline scaffold is demonstrated by its wide spectrum of documented biological activities, including:

Anticancer mdpi.com

Antihypertensive researchgate.net

Anti-inflammatory researchgate.net

Antiviral nih.gov

Antibacterial nih.gov

Antifungal nih.gov

Antimalarial researchgate.net

Anticonvulsant researchgate.net

Several FDA-approved drugs incorporate the quinazoline structure. For example, Gefitinib and Lapatinib are anticancer agents that act as protein kinase inhibitors, demonstrating the scaffold's effectiveness in oncology. wikipedia.org The versatility of the quinazoline ring, particularly the potential for substitution at various positions, allows for fine-tuning of its biological activity and structure-activity relationships. mdpi.com This structural flexibility, combined with its proven track record in producing clinically successful drugs, ensures that the quinazoline nucleus will remain a central focus of research in medicinal chemistry and drug development. nih.govbohrium.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

ethyl 5-bromoquinazoline-8-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-9(12)8-5-13-6-14-10(7)8/h3-6H,2H2,1H3 |

InChI Key |

LVYFPDLBJIXUCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)Br)C=NC=N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 5 Bromoquinazoline 8 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in Ethyl 5-bromoquinazoline-8-carboxylate can be achieved.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the quinazoline (B50416) ring system and the ethyl ester group.

The aromatic region of the spectrum is of particular interest, typically displaying signals for the protons on the quinazoline core. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine atom and the ester group, as well as their positions on the ring. The aliphatic region shows the characteristic signals for the ethyl group: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.

A representative, though generalized, interpretation of the ¹H NMR spectral data is presented in the table below. Actual chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinazoline H | 7.5 - 9.5 | m | - |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 | t | ~7.1 |

Note: This table is predictive. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift being indicative of its electronic environment.

The spectrum will show signals for the aromatic carbons of the quinazoline ring, the carbonyl carbon of the ester, and the aliphatic carbons of the ethyl group. The positions of the bromine atom and the ester group significantly influence the chemical shifts of the adjacent carbon atoms. For instance, the carbon atom bonded to the bromine (C-5) is expected to show a characteristic shift.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| Aromatic C | 120 - 160 |

| C-Br | ~115 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: This table is predictive. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the coupling between the methylene and methyl protons of the ethyl group and among the protons on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methylene protons of the ethyl group will show a correlation to the signal for the methylene carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, as the measured exact mass can be compared to the calculated theoretical mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance and result in two molecular ion peaks separated by approximately 2 m/z units.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The resulting mass spectrum will prominently feature this ion, allowing for the straightforward determination of the molecular weight. Other ionization techniques may also be employed, and the resulting fragmentation patterns can provide valuable structural information by revealing characteristic losses of functional groups, such as the ethoxy group (-OCH₂CH₃) or carbon monoxide (CO) from the ester moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would be associated with the carbonyl group (C=O) of the ester, typically appearing as a strong absorption band in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group would also be observable. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinazoline ring system would produce a series of bands in the 1450-1650 cm⁻¹ region. The presence of the bromine atom would be indicated by a C-Br stretching vibration in the lower frequency region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium to Weak |

| Ester C=O Stretch | 1700-1730 | Strong |

| Aromatic C=C/C=N Stretch | 1450-1650 | Medium to Strong |

| Ester C-O Stretch | 1200-1300 | Strong |

| C-Br Stretch | 500-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly the chromophores. The quinazoline ring system in this compound constitutes the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, would exhibit distinct absorption bands corresponding to π-π* and n-π* electronic transitions.

Quinazoline derivatives are known to display multiple absorption bands in the UV region. For this compound, one would expect to observe strong absorption bands, which are characteristic of the extended π-system of the bicyclic aromatic ring. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring. The bromo and carboxylate groups, acting as auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Solvent |

| π-π | ~220-250 | Ethanol |

| π-π | ~300-350 | Ethanol |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Purity Assessment and Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Behavior

HPLC is a highly sensitive and quantitative technique for determining the purity of a sample. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A pure sample would exhibit a single major peak in the chromatogram. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify the purity of the sample.

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (mobile phase).

The separation of components is based on their differential partitioning between the stationary and mobile phases. The position of the spots is visualized, typically under UV light, and the retention factor (Rf) is calculated. The Rf value is a characteristic of the compound in a given solvent system and can be used to identify the product and any remaining starting materials or byproducts. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) would likely serve as a suitable mobile phase.

Future Research Directions and Translational Perspectives for Functionalized Quinazolines

Development of Novel Synthetic Methodologies for Enhanced Chemical Diversity

The exploration of novel synthetic routes is crucial for generating a wider range of functionalized quinazolines, which in turn allows for a more comprehensive investigation of their structure-activity relationships (SAR). Traditional methods for quinazoline (B50416) synthesis are being supplemented and, in some cases, replaced by more efficient and versatile techniques.

Recent advancements have seen the rise of metal-catalyzed reactions, which offer mild and efficient pathways to quinazoline derivatives. For instance, copper-catalyzed tandem reactions have been employed for the synthesis of diversely functionalized quinazolines. nih.gov These methods often involve C-H activation, allowing for the direct functionalization of the quinazoline core without the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids also provide a versatile route to a variety of quinazoline derivatives. organic-chemistry.org

Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient production of quinazoline libraries. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgopenmedicinalchemistryjournal.com Furthermore, the development of one-pot and multi-component reactions (MCRs) is streamlining the synthesis of complex quinazoline structures from simple and readily available starting materials. nih.govopenmedicinalchemistryjournal.com These strategies are not only economically favorable but also align with the principles of green chemistry by reducing waste and energy consumption. rsc.org

The application of these modern synthetic methodologies to starting materials like Ethyl 5-bromoquinazoline-8-carboxylate could yield a diverse library of novel compounds. The bromine atom at the 5-position and the ethyl carboxylate at the 8-position offer reactive handles for further chemical modifications, enabling the introduction of a wide range of substituents to probe their effects on biological activity.

Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. researchgate.net For functionalized quinazolines, a variety of computational techniques are being employed to predict their biological activities and to understand their interactions with biological targets at a molecular level.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are widely used to build predictive models that correlate the chemical structures of quinazoline derivatives with their biological activities. frontiersin.org These models help in identifying the key structural features required for potent and selective activity, thereby guiding the design of new analogs with improved properties.

Molecular docking simulations provide insights into the binding modes of quinazoline derivatives within the active sites of their target proteins. nih.govnih.gov This information is crucial for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. For example, docking studies have been instrumental in elucidating the interactions of quinazoline-based inhibitors with the ATP-binding site of protein kinases like the epidermal growth factor receptor (EGFR). frontiersin.orgnih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interactions, allowing researchers to study the conformational changes and stability of the complex over time. frontiersin.org These simulations can provide valuable information on the flexibility of the binding site and the role of solvent molecules in the binding process. The integration of these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and reducing the reliance on extensive and costly experimental screening. researchgate.net

| Computational Technique | Application in Quinazoline Research |

| 3D-QSAR | Predicting biological activity and identifying key structural features for potency. frontiersin.org |

| Molecular Docking | Elucidating binding modes and designing modifications to enhance affinity. nih.govnih.gov |

| Molecular Dynamics | Studying the dynamic stability of ligand-protein complexes. frontiersin.org |

Exploration of Multi-Targeting Strategies and Hybrid Molecules

The traditional "one drug, one target" paradigm is being increasingly challenged by the complexity of many diseases, such as cancer, which often involve multiple pathological pathways. This has led to the development of multi-target drugs that can simultaneously modulate several key biological targets, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. nih.gov

The quinazoline scaffold is well-suited for the design of multi-target inhibitors due to its ability to interact with a variety of biological targets. nih.gov For instance, several quinazoline derivatives have been developed as multi-kinase inhibitors, targeting multiple protein kinases that are implicated in cancer cell proliferation and survival. nih.govcornell.edumdpi.com

Another promising approach is the development of hybrid molecules, where the quinazoline scaffold is combined with other pharmacophores known to interact with different biological targets. nih.govrsc.org This molecular hybridization strategy aims to create single chemical entities with multiple pharmacological activities. rsc.orgnih.gov For example, quinazoline-triazole hybrids have been designed as multi-target anticancer agents, inhibiting EGFR, VEGFR-2, and Topoisomerase II. nih.gov The rationale behind this approach is that the hybrid molecule may exhibit synergistic effects, leading to improved therapeutic outcomes compared to the individual components. nih.gov

The design of such multi-target agents and hybrid molecules requires a deep understanding of the SAR of each pharmacophore and the linker used to connect them. Computational modeling plays a crucial role in the rational design of these complex molecules, helping to optimize their binding to multiple targets simultaneously.

Investigation of Emerging Biological Targets for Quinazoline Scaffolds

While much of the research on quinazoline derivatives has focused on well-established targets like EGFR, there is a growing interest in exploring their potential to interact with emerging biological targets. nih.govnih.gov This diversification of targets opens up new therapeutic opportunities for this versatile scaffold.

Recent studies have identified several novel targets for quinazoline-based compounds. For instance, some quinazoline derivatives have shown potent inhibitory activity against poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair, making them promising candidates for cancer therapy. nih.govnih.gov Tubulin, a key component of the cytoskeleton, is another attractive target for anticancer drug development, and several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov

Beyond cancer, quinazoline derivatives are being investigated for their potential in treating a range of other diseases. For example, certain quinazolines have shown activity against phosphodiesterase 7 (PDE7), a target for inflammatory and neurological disorders. nih.gov The constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics, has also been identified as a target for some 2-substituted quinazolines. arabjchem.org

The identification and validation of these emerging targets will be crucial for expanding the therapeutic applications of functionalized quinazolines. High-throughput screening of quinazoline libraries against a wide range of biological targets, coupled with target identification and validation studies, will be essential in this endeavor.

| Emerging Target | Therapeutic Area |

| PARP-1 | Cancer nih.govnih.gov |

| Tubulin | Cancer nih.gov |

| PDE7 | Inflammatory and Neurological Disorders nih.gov |

| CAR | Metabolic Disorders |

Q & A

Q. What are common synthetic routes for Ethyl 5-bromoquinazoline-8-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination at the 5-position of a quinazoline precursor followed by esterification at the 8-carboxyl group is a typical approach. Reaction optimization involves controlling temperature (e.g., 0–5°C for bromination to avoid side reactions) and using catalysts like DMF for bromine activation . Purification via column chromatography (ethyl acetate/hexane, 1:3 ratio) is effective for isolating the product .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography with ethyl acetate/hexane gradients is widely used to separate the target compound from byproducts. For polar impurities, silica gel (60–120 mesh) with a 10–30% ethyl acetate gradient achieves optimal separation . Recrystallization from ethanol/water mixtures (70:30 v/v) can further enhance purity, monitored by TLC (Rf ≈ 0.5 in ethyl acetate) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze in CDCl₃ at 400 MHz. Key peaks include the ethyl ester triplet (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for quinazoline). Bromine’s electron-withdrawing effect deshields adjacent protons .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Br bond (550–600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 295.1 (C₁₁H₁₀BrN₂O₂⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Crystallize the compound in dichloromethane/hexane. Assign space groups (e.g., P2₁/c) and refine anisotropic displacement parameters to confirm bromine positioning and ester conformation. Compare experimental bond lengths (e.g., C-Br ≈ 1.89 Å) with DFT-calculated values to validate accuracy .

Q. How should researchers address contradictions between spectral data and computational models?

- Methodological Answer :

- Cross-validate NMR shifts using computational tools (e.g., DFT at B3LYP/6-311+G(d,p)). Discrepancies in aromatic proton shifts may arise from solvent effects or intermolecular interactions.

- Re-examine purity via HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.5 min) to rule out impurities affecting spectral assignments .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use nitrile gloves (tested for chemical permeation resistance) and a lab coat. Inspect gloves for defects before use and dispose of contaminated gloves immediately .

- Work in a fume hood to avoid inhalation. In case of skin contact, wash with 10% sodium thiosulfate solution followed by soap and water .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic centers. The 5-bromo group’s σ-hole (positive electrostatic potential) makes it susceptible to SNAr reactions. Compare activation energies for substitutions with amines vs. thiols to guide synthetic planning .

Q. What strategies ensure the compound’s stability during long-term storage?

- Methodological Answer :

- Store under nitrogen at –20°C in amber vials to prevent photodegradation. Monitor stability via monthly HPLC checks (degradation <2% over 6 months).

- For solutions, use anhydrous DMSO or DMF to avoid hydrolysis of the ester group .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.